molecular formula C14H18N2O3 B3912205 1-(phenoxyacetyl)-4-piperidinecarboxamide

1-(phenoxyacetyl)-4-piperidinecarboxamide

Cat. No. B3912205
M. Wt: 262.30 g/mol
InChI Key: BBALYSZTBXCTOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The exact mechanism of action of PAC is not well understood. However, it has been suggested that PAC may act by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. PAC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
PAC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). PAC has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

PAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. PAC is also soluble in various solvents, making it easy to handle in laboratory experiments. However, the limitations of PAC include its low bioavailability and poor water solubility, which may limit its use in vivo.

Future Directions

The potential therapeutic applications of PAC are vast, and there are several future directions for research. One of the areas of future research could be the development of PAC analogs with improved pharmacological properties. Another area of research could be the study of the mechanism of action of PAC to identify potential targets for drug development. Additionally, the use of PAC in combination with other drugs could be explored to enhance its therapeutic efficacy.
Conclusion
In conclusion, 1-(phenoxyacetyl)-4-piperidinecarboxamide is a synthetic compound that has shown significant potential for therapeutic applications. The synthesis method of PAC has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound. PAC has been shown to exhibit various pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. Despite its limitations, PAC remains an attractive candidate for drug development, and there are several future directions for research in this area.

Scientific Research Applications

PAC has been found to exhibit significant pharmacological activities, making it an attractive candidate for drug development. It has been reported to possess anticonvulsant, analgesic, and anti-inflammatory properties. PAC has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, PAC has been shown to have anticancer activity against various cancer cell lines.

Safety and Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, flammability, and environmental impact .

properties

IUPAC Name

1-(2-phenoxyacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-14(18)11-6-8-16(9-7-11)13(17)10-19-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBALYSZTBXCTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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